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Compound of Interest

Compound Name: DBPR728

Cat. No.: B15584941

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage, administration, and
experimental protocols for the use of DBPR728, a potent and orally bioavailable Aurora kinase
A (AURKA) inhibitor, in various mouse models of cancer. The information is compiled from
preclinical studies and is intended to guide researchers in designing and executing in vivo
experiments.

Introduction

DBPR728 is an acyl prodrug of the active moiety 6K465, a novel pyrimidine-based Aurora A
inhibitor.[1][2] It has demonstrated significant antitumor efficacy in preclinical models of cancers
with c-MYC and/or N-MYC amplification, such as small cell lung cancer (SCLC), triple-negative
breast cancer, hepatocellular carcinoma, and medulloblastoma.[2][3] DBPR728's mechanism
of action involves the inhibition of AURKA, which leads to the destabilization and reduction of
MYC family oncoproteins, ultimately inducing apoptosis and inhibiting tumor growth.[1][3] A key
advantage of DBPR728 is its improved oral bioavailability and long half-life in tumor tissues,
allowing for less frequent dosing schedules compared to other AURKA inhibitors.[3][4]

Quantitative Data Summary

The following tables summarize the pharmacokinetic parameters and effective dosing regimens
of DBPR728 in mouse models.
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Table 1: Pharmacokinetic Parameters of DBPR728 in

Mice
Mouse Administrat
Parameter Value . Dosage . Reference
Strain ion Route
~10-fold
Oral ) 10 mg/kg
) o higher than ICR ) Oral [4]
Bioavailability (single dose)
6K465
Time to Max
10 mg/kg
Plasma 0.5 hours ICR ] Oral [4]
(single dose)
Conc. (Tmax)
Tumor Half-
] ) NU/NU (NCI-
life (active 300 mg/kg
] Long H446 ) Oral [4]
moiety (single dose)
xenografts)
6K465)
Tumor/Plasm o NU/NU (NCI-
3.6-fold within 300 mg/kg
a Exposure H446 ] Oral [3][4]
) 7 days (single dose)
Ratio xenografts)

Table 2: Efficacious Dosing Regimens of DBPR728 in
Xenograft Mouse Models
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. Dosage
Tumor Model Mouse Strain . Outcome Reference
Regimen
100 mg/kg, 5
NCI-H446 Tumor
NU/NU doses/week for 3 ) [4]
(SCLC) regression
weeks
200 mg/kg, twice
NCI-H446 Tumor
NU/NU a week for 2 ) [31[4]
(SCLC) regression
weeks
300 mg/kg, once
NCI-H446 Tumor
NU/NU a week for 3 ] [31[4]
(SCLC) regression
weeks
NCI-H446
600 mg/kg, once
(SCLC, large Tumor
NU/NU a week for 3 ] [4]
tumors >500 regression
weeks
mms3)
In combination
300 mg/kg, once ) )
with everolimus,
NCI-H69 (SCLC) NU/NU a week for 3 o [5]
synergistic tumor
weeks

volume reduction

D341

(Medulloblastom

Treatment
efficacy

compared with

[6]

a) L
alisertib
Treatment

SNU-398 .
efficacy

(Hepatocellular

compared with

[6]

Carcinoma) o
alisertib
Treatment
PSN-1 i
_ efficacy
(Pancreatic - - ) [6]
compared with
Cancer) o
alisertib
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Experimental Protocols
Preparation and Administration of DBPR728

This protocol describes the preparation and oral administration of DBPR728 to mice.
Materials:

DBPR728

» Vehicle solution (e.g., 50% DMSO, 40% PEG300, and 10% ethanol)[7][8]

o Sterile water

o Oral gavage needles (20G, flexible)[7]

e Syringes

e Balance

e \ortex mixer

Sonicator (optional)

Procedure:

o Calculate the required amount of DBPR728: Based on the desired dose (e.g., 100 mg/kg)
and the body weight of the mice.

o Prepare the vehicle solution: Mix the components of the vehicle in the specified ratios.

¢ Dissolve DBPR728 in the vehicle:

o Weigh the calculated amount of DBPR728.

o Add the appropriate volume of the vehicle solution to achieve the desired final
concentration.

© 2025 BenchChem. All rights reserved. 4/10 Tech Support


https://www.benchchem.com/product/b15584941?utm_src=pdf-body
https://www.benchchem.com/product/b15584941?utm_src=pdf-body
https://www.benchchem.com/product/b15584941?utm_src=pdf-body
https://www.mdpi.com/1999-4923/14/12/2761
https://pubmed.ncbi.nlm.nih.gov/36559255/
https://www.mdpi.com/1999-4923/14/12/2761
https://www.benchchem.com/product/b15584941?utm_src=pdf-body
https://www.benchchem.com/product/b15584941?utm_src=pdf-body
https://www.benchchem.com/product/b15584941?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15584941?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

o Vortex the mixture thoroughly until the compound is completely dissolved. Sonication can
be used to aid dissolution if necessary.

e Animal Handling and Dosing:

[¢]

Accurately weigh each mouse before dosing.

Calculate the exact volume of the DBPR728 solution to be administered to each mouse.

[e]

o

Administer the solution via oral gavage using a flexible feeding needle.[7][8] Ensure proper
technique to avoid injury to the animal.

o

For multi-dose studies, repeat the administration as per the defined schedule (e.g., daily,
weekly).

e Monitoring:

o Monitor the mice regularly for any signs of toxicity, including weight loss, changes in
behavior, or other adverse effects.[4][9]

o Measure tumor volume at regular intervals using calipers.

Xenograft Tumor Model Protocol

This protocol outlines the establishment of subcutaneous xenograft tumors in immunodeficient
mice.

Materials:

Cancer cell line of interest (e.g., NCI-H446)

Culture medium and supplements

Phosphate-buffered saline (PBS)

Trypsin-EDTA

Matrigel (optional, can enhance tumor take rate)
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e Immunodeficient mice (e.g., NU/NU, NSG)

e Syringes and needles (25-27G)

o Calipers

Procedure:

e Cell Culture: Culture the cancer cells under standard conditions until they reach the desired
confluence.

e Cell Harvesting:

Wash the cells with PBS.

(¢]

[¢]

Detach the cells using Trypsin-EDTA.

[¢]

Neutralize the trypsin with culture medium and centrifuge the cells.

[e]

Resuspend the cell pellet in sterile PBS or a mixture of PBS and Matrigel.

e Tumor Implantation:

o Anesthetize the mice.

o Inject the cell suspension (typically 1x1076 to 10x10/7 cells in 100-200 pL)
subcutaneously into the flank of the mouse.

e Tumor Growth Monitoring:

o Allow the tumors to grow to a palpable size (e.g., ~200 mm3).[4]

o Measure the tumor dimensions with calipers regularly (e.g., 2-3 times per week).

o Calculate the tumor volume using the formula: (Length x Width?) / 2.

o Treatment Initiation: Once the tumors reach the desired average size, randomize the mice
into treatment and control groups and begin DBPR728 administration as described in
Protocol 3.1.
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Caption: Mechanism of action of DBPR728.

Experimental Workflow for In Vivo Efficacy Study
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Caption: Workflow for a typical in vivo efficacy study.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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